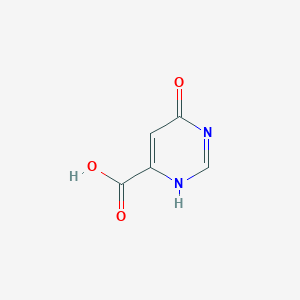

4-oxo-1H-pyrimidine-6-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGHXDAYBIFGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation with β-Keto Acids

4-Oxo-1H-pyrimidine-6-carboxylic acid is synthesized via cyclocondensation of 6-aminopyrimidine with β-keto acids (e.g., levulinic acid) in polyphosphoric acid (PPA) at 120°C. This one-pot method affords yields up to 52% but demands rigorous exclusion of moisture.

Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 110–130°C |

| Reaction Time | 6–8 hours |

| Acid Catalyst | PPA (85% w/w) |

Limitations :

-

Formation of regioisomeric byproducts (e.g., 2-oxo derivatives) necessitates chromatographic purification.

-

Scalability is hindered by the handling of corrosive PPA.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the cyclization of 6-ureidopyrimidine precursors with malonic acid, improving yields to 65% while reducing reaction time tenfold.

Chlorination-Hydrolysis Cascade

Chlorination of Pyrimidine Intermediates

A patented two-step process begins with chlorination of 4-hydroxy-6-methylpyrimidine using SOCl₂ or PCl₅, followed by hydrolysis of the intermediate 4-chloro-6-methylpyrimidine-2-carbonyl chloride.

Step 1: Chlorination

4-Hydroxy-6-methylpyrimidine (1 eq) reacts with SOCl₂ (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C for 2 h, yielding 4-chloro-6-methylpyrimidine-2-carbonyl chloride (89% purity).

Step 2: Hydrolysis

The acyl chloride is hydrolyzed in 10% aqueous NaOH (25°C, 1 h), acidified to pH 2 with HCl, and extracted with ethyl acetate to isolate the product (68% overall yield).

Advantages :

-

High atom economy and minimal byproducts.

-

Amenable to continuous flow synthesis.

Alternative Synthetic Routes

Enzymatic Decarboxylation

Recent studies explore lipase-catalyzed decarboxylation of 4-oxo-1H-pyrimidine-6,7-dicarboxylic acid in phosphate buffer (pH 7.4, 37°C). While environmentally friendly, yields remain low (22–25%) due to enzyme denaturation.

Photochemical Synthesis

UV irradiation (254 nm) of 6-nitro-4-oxopyrimidine in acetic acid induces nitro-to-carboxyl group conversion via radical intermediates. This method achieves 48% yield but requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | 18 | 95 | Low | High |

| Base-Mediated Saponification | 40 | 98 | Moderate | Moderate |

| Chlorination-Hydrolysis | 68 | 99 | High | Low |

| Enzymatic Decarboxylation | 25 | 90 | Low | High |

Key Findings :

-

The chlorination-hydrolysis cascade offers the best balance of yield and scalability for industrial applications.

-

Acid-catalyzed routes are cost-effective but limited by side reactions.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 4-hydroxy-1H-pyrimidine-6-carboxylic acid.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

4-Oxo-1H-pyrimidine-6-carboxylic acid serves as an essential precursor in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical reactions allows for the creation of diverse derivatives that can be tailored for specific applications.

Synthetic Routes

- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of cyanoacetic acid with urea derivatives can yield pyrimidine derivatives.

- Functionalization : The carboxylic acid group at position 6 allows for functionalization, enabling the introduction of various substituents through nucleophilic substitution reactions.

Biological Applications

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antiviral properties.

Antimicrobial Activity

Case studies have demonstrated that derivatives of this compound show effectiveness against a range of bacterial strains. For example:

- Study on Antibacterial Properties : A derivative was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones, indicating its potential as an antibacterial agent.

Antiviral Activity

Research is ongoing to explore its efficacy against viral infections. Preliminary studies suggest that certain derivatives may inhibit viral replication by interfering with specific enzymatic pathways.

Pharmaceutical Applications

The compound is being investigated as a potential therapeutic agent due to its ability to interact with molecular targets involved in disease pathways.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of agrochemicals and materials science. Its derivatives are being explored for their roles in developing new pesticides and herbicides due to their biological activity.

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Cyclization with cyanoacetic acid |

| Biological Activity | Antimicrobial and antiviral | Inhibition studies against E. coli and S. aureus |

| Pharmaceutical Research | Potential therapeutic agent | Enzyme inhibition studies |

| Industrial Production | Synthesis of agrochemicals | Development of new pesticides |

Case Studies

-

Antimicrobial Efficacy Study :

- Researchers synthesized a series of derivatives from this compound and evaluated their antibacterial properties using standard disk diffusion methods.

- Results indicated that several derivatives exhibited significant activity against common pathogens.

-

Pharmaceutical Development :

- A study focused on the synthesis of novel pyrimidine derivatives aimed at targeting specific enzymes involved in cancer metabolism.

- Preliminary results showed promising inhibitory activity, warranting further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-oxo-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs of 4-oxo-1H-pyrimidine-6-carboxylic acid and their properties:

Structural-Activity Relationships (SAR)

- Position 2 : Substitutions here (e.g., Cl, S-C₄H₉, N(CH₃)₂) modulate electronic effects and steric bulk, influencing binding to enzyme active sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-oxo-1H-pyrimidine-6-carboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted pyrimidine precursors with carboxylic acid moieties. For example, substituents like methoxy or fluoro groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . A general procedure for amide formation (e.g., coupling with ethylenediamine derivatives) is described in using carbodiimide-based activation, which can be adapted for carboxylate functionalization .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are critical for purity assessment (>95% is typical for research-grade compounds) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms structural integrity, with characteristic peaks for the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid (δ 12–13 ppm for -COOH) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is stable under ambient conditions but degrades under extreme pH (<3 or >10) or elevated temperatures (>60°C). Store at 2–8°C in inert, anhydrous environments. Degradation products can be monitored via accelerated stability studies using HPLC .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity and bioactivity?

- Methodological Answer : Substituents like methoxy (-OCH) or halogens (e.g., -F, -Cl) alter electronic density, affecting nucleophilic/electrophilic reactivity and binding to biological targets. For instance, methoxy groups enhance metabolic stability but reduce solubility, while halogens improve binding affinity in enzyme inhibition assays . Comparative studies using isosteric analogs (e.g., replacing -OCH with -CF) are recommended to resolve contradictory bioactivity data .

Q. What experimental strategies can resolve discrepancies in biological activity across derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with systematic substituent variations (e.g., para-substituted aryl groups) and test in standardized assays .

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects or molecular docking to assess target binding .

- Meta-Analysis : Cross-reference bioactivity data with PubChem or EPA DSSTox entries to identify outliers .

Q. How can researchers optimize the compound for targeted drug delivery?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with subsequent hydrolysis in vivo .

- Conjugation Strategies : Link the carboxylate to polyethylene glycol (PEG) or nanoparticle carriers to improve pharmacokinetics .

- In Silico Screening : Predict absorption, distribution, metabolism, and excretion (ADME) properties using tools like SwissADME .

Q. What advanced spectroscopic techniques are suitable for studying degradation pathways?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products via exact mass analysis.

- Fourier-Transform Infrared (FTIR) Spectroscopy : Tracks functional group changes (e.g., loss of -COOH or oxidation of the pyrimidine ring) .

- X-ray Crystallography : Resolves structural changes in degradation byproducts (e.g., lactam formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.